N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfonamide derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural elements include:
- Prop-2-en-1-yl substituent: Introduces reactivity for further functionalization (e.g., Michael addition or polymerization).
The compound’s synthesis likely involves cyclization of thiazole precursors followed by sulfonation and propenyl substitution, analogous to methods used for related acetamide derivatives (e.g., copper-catalyzed 1,3-dipolar cycloaddition for triazole-containing analogs) . Structural characterization employs techniques such as IR, NMR, and X-ray crystallography, with refinement often performed using SHELXL .
Properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenylacetamide |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-8-18-13-10-23(20,21)11-14(13)22-16(18)17-15(19)9-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2 |
InChI Key |
KMOKRDQEJFRCCY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form a chalcone intermediate, which is then further reacted to form the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can bind to enzymes like COX-1 and COX-2, indicating its potential as an anti-inflammatory agent . The exact pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
- Key differences :
- 4-Fluorobenzyl group vs. propenyl group : The fluorinated benzyl substituent increases electronegativity and metabolic stability compared to the propenyl group’s unsaturated, reactive nature .
- 4-Methoxyphenylacetamide vs. phenylacetamide : Methoxy substitution enhances lipophilicity and alters hydrogen-bonding patterns .
Triazole-containing Acetamides (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)
- Core structure: Monocyclic triazole vs. bicyclic thienothiazole. Triazole: Facilitates π-π stacking and metal coordination (e.g., Cu in click chemistry synthesis) .
Physicochemical Properties
Spectroscopic Comparisons
IR Spectroscopy :
- Target Compound : Peaks at ~1670 cm⁻¹ (C=O stretch), ~1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .
- Triazole Analogs: Additional peaks at ~1500 cm⁻¹ (NO₂ asymmetric stretch in nitro-substituted derivatives) .
¹H NMR :
- Target Compound : Propenyl protons appear as doublets (δ ~5.0–6.0 ppm), phenylacetamide aromatic protons at δ ~7.2–7.6 ppm.
- 4-Fluorobenzyl Analog : Fluorobenzyl protons show splitting due to ¹⁹F coupling (δ ~7.0–7.5 ppm) .
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